molecular formula C11H5D7O2 B591104 Ethyl cinnamate - d7 CAS No. 1336882-58-6

Ethyl cinnamate - d7

Cat. No.: B591104
CAS No.: 1336882-58-6
M. Wt: 183.26
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cinnamate (CAS No. 103-36-6) is an ester derived from cinnamic acid and ethanol, with the molecular formula C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol. It occurs naturally in cinnamon essential oil and other plants, contributing to their characteristic fruity, balsamic, and amber-like aroma .

Properties

CAS No.

1336882-58-6

Molecular Formula

C11H5D7O2

Molecular Weight

183.26

Purity

95% min.

Synonyms

Ethyl cinnamate - d7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Structural Features Key Properties & Applications References
Methyl Cinnamate Methyl ester instead of ethyl ester Fruity odor; used in flavorings and perfumes. Lacks the ethyl group’s lipophilicity, reducing membrane permeability compared to ethyl cinnamate.
Benzyl Cinnamate Benzyl ester group Sweet, floral scent; employed as a fixative in perfumes and cosmetics. Higher molecular weight reduces volatility.
Isobutyl Cinnamate Isobutyl ester group Floral odor; preferred in perfumery for its stability and long-lasting scent.
Ethyl 3-Phenylpropanoate Saturated carbon chain (no α,β-unsaturation) Less reactive in conjugate additions; used in synthetic intermediates. Lower antimicrobial potency compared to ethyl cinnamate.
Ethyl 2,6-Dichlorocinnamate Chlorine substituents on phenyl ring Enhanced reactivity in electrophilic substitutions; used in agrochemicals. Higher toxicity than ethyl cinnamate.
Ethyl p-Methoxy Cinnamate Methoxy group at para position Found in Kaempferia galanga; exhibits anticholinesterase and anti-tyrosinase activity. Higher polarity than ethyl cinnamate.

Physicochemical Properties

  • Solubility : Ethyl cinnamate is sparingly soluble in water but miscible with organic solvents. Substitutions like hydroxyl or methoxy groups (e.g., ethyl p-methoxy cinnamate) increase water solubility .
  • Volatility : Ethyl cinnamate (boiling point: 271°C) is less volatile than methyl cinnamate (boiling point: 245°C), making it suitable for high-temperature applications .

Research Findings and Case Studies

Environmental and Toxicological Data

  • Degradation: Hydrolyzed by esterases to cinnamic acid and ethanol, both biodegradable .
  • Regulatory Status: Recognized as safe for use in food (FDA GRAS) and cosmetics (EU CosIng). No occupational exposure limits established .

Preparation Methods

Diethyl Malonate-Based Condensation

A patented method for ethyl cinnamate derivatives involves condensation of substituted benzaldehydes with monoethyl malonate, synthesized via a two-step process:

  • Formation of monoethyl malonate potassium salt :

    • Diethyl malonate is reacted with potassium hydroxide in absolute ethanol.

    • Example: 210 mL diethyl malonate + 600 mL ethanol + 86 g KOH → potassium salt.

  • Acidification and condensation :

    • The potassium salt is treated with glacial acetic acid to yield monoethyl malonate.

    • Subsequent reflux with benzaldehyde derivatives (e.g., anisaldehyde) produces ethyl cinnamate analogs.

For deuterium incorporation, deuterated diethyl malonate (D3C(COOEt)2) or deuterated benzaldehydes may be used. This route offers flexibility in introducing deuterium at specific positions within the cinnamate backbone.

Deuterium Labeling Strategies

Isotopic Reagent Substitution

  • Deuterated ethanol : Replacing ethanol with CD3CD2OD introduces deuterium into the ethyl group.

  • Deuterated cinnamic acid : Using cinnamic acid-d5 (deuterated at the α-carbon and aromatic positions) combined with deuterated ethanol yields ethyl cinnamate-d7.

Comparative Analysis of Synthesis Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 99%80–90% (crude product)
Reaction Time 6–8 hours24–48 hours
Temperature 50°C90–100°C
Deuterium Efficiency High (site-specific)Moderate (depends on reagents)
Scalability Industrial potentialLaboratory-scale

Optimization and Challenges

Enzymatic Method Optimization

  • Water activity : Controlled water activity (aw = 0.43) prevents enzyme denaturation while maintaining catalytic activity.

  • Shaking rate : 150 rpm ensures adequate mixing without damaging the immobilized enzyme.

Challenges in Deuterium Incorporation

  • Isotopic purity : Ensuring complete deuteration at all seven positions requires stringent control over reagent purity and reaction conditions.

  • Cost : Deuterated reagents (e.g., CD3CD2OD) are expensive, impacting large-scale production.

Q & A

Q. What are the optimal synthetic routes for producing high-purity Ethyl cinnamate-d7?

Ethyl cinnamate-d7 can be synthesized via esterification of deuterated ethanol with cinnamic acid derivatives. Key steps include:

  • Using acid catalysts (e.g., sulfuric acid) under reflux conditions to enhance deuteration efficiency .
  • Purification via high-speed countercurrent chromatography (HSCCC) with optimized solvent systems (e.g., n-hexane:ethyl acetate:methanol:water) to isolate deuterated compounds .
  • Confirming isotopic incorporation using NMR spectroscopy, focusing on the absence of proton signals in deuterated positions .

Q. Which analytical methods are most reliable for characterizing Ethyl cinnamate-d7?

  • NMR Spectroscopy : To verify deuterium incorporation at specific positions (e.g., CH₃ groups replaced with CD₃) and assess isotopic purity .
  • Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns and quantifies deuteration efficiency (e.g., m/z shifts corresponding to d7 labeling) .
  • HPLC : Paired with UV detection to monitor chemical purity and resolve co-eluting impurities .

Q. How can Ethyl cinnamate-d7 serve as an internal standard in metabolic studies?

Its deuterated structure minimizes interference with non-deuterated analytes in mass spectrometry. For example:

  • Spike deuterated compound into biological samples prior to extraction to correct for matrix effects .
  • Use stable isotope dilution assays (SIDA) to quantify endogenous cinnamate derivatives in complex matrices .

Advanced Research Questions

Q. How can researchers troubleshoot low deuteration efficiency during synthesis?

  • Reaction Optimization : Adjust molar ratios (e.g., excess deuterated ethanol) and catalysts (e.g., zinc chloride) to drive complete esterification .
  • Solvent Selection : Use aprotic solvents (e.g., dimethylformamide) to minimize proton exchange during synthesis .
  • Post-Synthesis Analysis : Employ HSCCC or preparative HPLC to separate non-deuterated byproducts .

Q. What experimental design considerations are critical for using Ethyl cinnamate-d7 in molecular docking studies?

  • Structural Modeling : Ensure force fields account for deuterium’s mass differences, which may slightly alter binding kinetics .
  • Validation : Compare docking results with non-deuterated analogs to isolate isotopic effects on protein-ligand interactions .
  • Ethical Compliance : Adhere to institutional guidelines for computational data reproducibility and transparency .

Q. How should statistical methods be applied to interpret isotopic tracer data involving Ethyl cinnamate-d7?

  • Data Normalization : Use deuterated internal standards to correct for instrument variability .
  • Multivariate Analysis : Apply ANOVA or t-tests to compare metabolic flux rates between deuterated and non-deuterated cohorts .
  • Error Propagation : Quantify uncertainties from deuteration efficiency (e.g., ±2% isotopic purity) in final calculations .

Q. How can conflicting data on deuterium incorporation be resolved?

  • Method Cross-Validation : Compare NMR, MS, and IR results to identify systematic errors (e.g., solvent contamination in NMR) .
  • Controlled Replication : Repeat synthesis under inert atmospheres to rule out proton exchange during storage .
  • Literature Benchmarking : Compare deuteration levels with published protocols for similar esters .

Methodological and Ethical Considerations

Q. What steps ensure reproducibility when working with Ethyl cinnamate-d7?

  • Protocol Documentation : Detail deuteration conditions (e.g., reaction time, temperature) and purification steps in supplementary materials .
  • Raw Data Archiving : Share NMR spectra, chromatograms, and MS profiles in open-access repositories .
  • Collaborative Review : Engage isotope chemistry experts to validate synthetic routes .

Q. How to address ethical challenges in studies involving deuterated compounds?

  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) during synthesis due to volatile reagents (e.g., sulfuric acid) .
  • Data Integrity : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .

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